Cesium acetate is a crucial component in the Perkin reaction, which allows for the synthesis of unsaturated cinnamic acids. These acids are valuable intermediates in the production of various pharmaceuticals, fragrances, and dyes [].
As a Lewis acid, cesium acetate acts as an efficient additive in metal-catalyzed coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of complex carbon-carbon bonds. Cesium acetate helps improve reaction efficiency and product yield [].
Cesium acetate demonstrates the ability to invert the stereochemistry of secondary alcohols. This process involves converting one enantiomer of an alcohol to its mirror image, which is often necessary for the synthesis of specific pharmaceuticals [].
Beyond organic synthesis, cesium acetate has recently gained interest in material science research:
Studies suggest that incorporating small amounts of cesium acetate into the fabrication process of perovskite solar cells enhances their stability and performance. Cesium acetate is believed to reduce strain within the perovskite layer and improve its carrier lifetime, leading to increased efficiency and longevity of the solar cells [].
Cesium acetate is an ionic compound with the chemical formula . It appears as a white crystalline solid and is moderately soluble in water. This compound can be synthesized through various methods, including the reaction of cesium hydroxide or cesium carbonate with acetic acid. The resulting product is notable for its applications in organic synthesis and other industrial processes .
There are several methods for synthesizing cesium acetate:
Cesium acetate is unique due to its higher molecular weight and distinct solubility characteristics compared to other alkali metal acetates. Its ability to enhance yields in organic synthesis and serve specialized roles in industrial applications further distinguishes it from similar compounds. The use of cesium ions also contributes to unique catalytic properties not found in lighter alkali metal acetates .
Cesium acetate demonstrates remarkable thermal stability under ambient conditions, maintaining its structural integrity up to approximately 190°C before the onset of thermal decomposition processes [4] [5]. The compound exhibits a well-defined melting point of 194°C (381°F; 467 K), which represents the temperature at which thermal decomposition mechanisms begin to dominate [4] [5] [6]. Research utilizing thermogravimetric analysis and differential thermal analysis techniques has revealed that the thermal decomposition of cesium acetate follows a complex multi-step mechanism similar to other alkali metal acetates [7] [8].
The decomposition mechanism involves the breakdown of the acetate functional group with concurrent release of volatile organic compounds, including carbon dioxide and acetic acid fragments [7] [8]. The primary decomposition products include cesium oxide compounds, most likely cesium oxide (Cs₂O), along with gaseous byproducts resulting from the thermal degradation of the organic acetate moiety [7] [8]. Comparative studies of related metal acetates suggest that the activation energy for cesium acetate decomposition likely falls within the range of 75-244 kilojoules per mole, based on similar thermal decomposition studies of silver acetate and cerium acetate hydrate [7] [8] [9].
The hygroscopic nature of cesium acetate significantly influences its thermal stability characteristics, as the presence of absorbed moisture can modify decomposition pathways and temperature profiles [4] [10]. Thermal analysis studies indicate that the decomposition temperature can vary depending on the heating rate and atmospheric conditions, with higher heating rates generally resulting in elevated observed decomposition temperatures [11] [8].
Parameter | Description | Reference |
---|---|---|
Thermal Stability Range | Stable up to approximately 190°C | [5] [6] |
Onset of Decomposition | Begins to decompose near melting point (~194°C) | [5] [9] [6] |
Decomposition Mechanism | Breakdown of acetate group with release of volatile organic compounds | [7] [8] [9] |
Decomposition Products | Cesium oxide compounds (likely Cs₂O) and gaseous products | [7] [8] [9] |
Activation Energy | Range of 75-244 kJ/mol (estimated from similar metal acetates) | [7] [8] [9] |
Cesium acetate exhibits exceptional solubility characteristics in polar solvents, demonstrating remarkably high dissolution capacity in water with solubility values of 945.1 grams per 100 grams of water at -2.5°C and increasing to 1345.5 grams per 100 milliliters at 88.5°C [6]. This extraordinary water solubility significantly exceeds that of most other metal acetates and reflects the strong ionic character of the cesium-acetate interaction [6]. The compound also demonstrates excellent solubility in dimethyl sulfoxide, a polar aprotic solvent commonly employed in organic synthesis applications [4].
Extended solubility studies have revealed that cesium acetate maintains high dissolution capacity across a broad range of polar solvents [12]. In methanol, the compound achieves high solubility with saturated solutions reaching densities of 1.57 grams per cubic centimeter [12]. Ethylene glycol serves as an effective solvent for cesium acetate, yielding solutions with concentrations of 61.1 percent weight/weight and corresponding solution densities of 1.67 grams per cubic centimeter [12].
The solubility behavior in higher molecular weight glycols follows a predictable trend, with decreasing solubility observed in diethylene glycol and triethylene glycol systems [12]. Diethylene glycol solutions achieve densities in the range of 1.51-1.67 grams per cubic centimeter, while triethylene glycol demonstrates somewhat reduced solvation capacity with solution densities around 1.75 grams per cubic centimeter [12]. Notably, cesium acetate exhibits unexpectedly high solubility in ethylene glycol monobutyl ether, achieving 65.4 percent weight/weight concentrations with solution densities of 1.52 grams per cubic centimeter [12].
Solvent | Solubility | Reference |
---|---|---|
Water | 945.1 g/100 g at -2.5°C; 1345.5 g/100 mL at 88.5°C | [6] |
Dimethyl Sulfoxide | Soluble | [4] |
Methanol | Highly soluble (solution density: 1.57 g/cm³) | [12] |
Ethylene Glycol | 61.1% w/w, solution density: 1.67 g/cm³ | [12] |
Diethylene Glycol | Solution density: 1.51-1.67 g/cm³ | [12] |
Triethylene Glycol | Solution density: 1.75 g/cm³ | [12] |
Ethylene Glycol Monobutyl Ether | 65.4% w/w, solution density: 1.52 g/cm³ | [12] |
Glycerol | Solution density: 1.74 g/cm³ | [12] |
Fourier transform infrared spectroscopy of cesium acetate reveals characteristic absorption bands that provide definitive structural identification of the acetate functional group and cesium-oxygen interactions [13] [14] [15]. The infrared spectrum exhibits prominent carbonyl stretching vibrations with asymmetric stretching occurring in the range of 1550-1600 wavenumbers per centimeter and symmetric stretching observed at 1400-1450 wavenumbers per centimeter [13] [14] [15]. These carbonyl stretching frequencies are sensitive to the coordination environment and provide insight into the ionic nature of the cesium-acetate interaction [14].
Carbon-hydrogen stretching vibrations appear in the 2900-3000 wavenumbers per centimeter region, corresponding to the methyl group of the acetate moiety [13] [14] [15]. The carbon-hydrogen bending vibrations are observed at 1350-1380 wavenumbers per centimeter, providing additional confirmation of the acetate structure [13] [14] [15]. Lower frequency regions of the infrared spectrum contain cesium-oxygen stretching vibrations, estimated to occur in the 300-400 wavenumbers per centimeter range, which are indicative of the metal-oxygen bonding interactions [14] [16].
Nuclear magnetic resonance spectroscopy provides complementary structural information through both proton and cesium nucleus observations [17] [13] [18]. Proton nuclear magnetic resonance spectra recorded in dimethyl sulfoxide-d₆ reveal the methyl protons of the acetate group at 1.798 parts per million, confirming the expected acetate structure [13]. An additional signal at 4.745 parts per million is attributed to hydroxyl protons, likely arising from trace water content due to the hygroscopic nature of the compound [13].
Raman spectroscopy provides additional vibrational information complementary to infrared analysis [19] [20]. Raman spectra of cesium acetate systems have identified characteristic peaks at 1036 wavenumbers per centimeter, which are associated with cesium-oxygen vibrational modes [19] [20]. These Raman-active vibrations offer insights into the cesium coordination environment and can be particularly useful for studying cesium acetate in complex matrices or heterogeneous systems [19] [20].
Spectroscopic Technique | Characteristic Feature | Spectral Position | Significance | Reference |
---|---|---|---|---|
Fourier Transform Infrared | C=O asymmetric stretching | ~1550-1600 cm⁻¹ | Characteristic of acetate group | [13] [14] [15] |
Fourier Transform Infrared | C=O symmetric stretching | ~1400-1450 cm⁻¹ | Characteristic of acetate group | [13] [14] [15] |
Fourier Transform Infrared | C-H stretching | ~2900-3000 cm⁻¹ | Indicates methyl group of acetate | [13] [14] [15] |
Fourier Transform Infrared | C-H bending | ~1350-1380 cm⁻¹ | Indicates methyl group of acetate | [13] [14] [15] |
Proton Nuclear Magnetic Resonance | CH₃ protons | 1.798 ppm (in DMSO-d₆) | Confirms acetate structure | [13] |
Cesium-133 Nuclear Magnetic Resonance | Cesium nucleus | -30 to 130 ppm range | Sensitive probe for cesium environment | [17] [18] |
Raman | Cs-O vibration | ~1036 cm⁻¹ | Indicates cesium-oxygen interaction | [19] [20] |
The electrochemical properties of cesium acetate have been investigated primarily in the context of molten salt systems and binary mixtures with other alkali metal acetates [21] [22]. Electric conductivity measurements of cesium acetate in the molten state demonstrate higher conductivity values compared to other alkali metal acetates, reflecting the larger ionic radius and higher polarizability of the cesium cation [21] [22]. Temperature-dependent conductivity studies reveal activation energies for ionic conduction that are comparable to other alkali acetates, suggesting similar transport mechanisms despite the differences in ionic size [21] [22].
Binary mixture studies involving cesium acetate with sodium, potassium, and rubidium acetates have revealed non-additive conductivity behavior, indicating the formation of complex ionic interactions in mixed molten systems [21] [22]. The molar electroconductivity of lithium-cesium acetate binary systems exhibits concentration-dependent behavior described by sigmoidal isotherms, suggesting the formation of complex ions and changes in effective charge distribution upon mixing [22]. These deviations from ideal mixing behavior are attributed to the formation of mixed ionic complexes and alterations in the local ionic environment [22].
Conductivity measurements in cesium acetate systems have been performed using standard four-wire resistance measurement techniques, enabling accurate determination of ionic transport properties [23]. The conductivity behavior is influenced by factors including temperature, concentration, and the presence of other ionic species [21] [22]. In-situ conductivity measurements using microelectrode scaffold diagnostics have been employed to study cesium-containing systems, providing insights into the spatial distribution of ionic conductivity and potential gradients [23].
The electrochemical stability window and specific electrode potentials for cesium acetate have not been extensively characterized in the available literature, representing areas for future electrochemical investigation [21] [22]. However, the high solubility and ionic conductivity characteristics of cesium acetate make it a promising candidate for electrochemical applications requiring high ionic strength electrolyte solutions [21] [22] [23].
Property | Description | Reference |
---|---|---|
Ionic Conductivity (Molten State) | Higher than other alkali metal acetates | [21] [22] |
Activation Energy for Conduction | Comparable to other alkali acetates | [21] [22] |
Binary Mixture Conductivity | Non-additive behavior with Na, K, Rb acetates | [21] [22] |
Electrochemical Stability | Not specifically characterized | [21] [22] |
Measurement Techniques | Four-wire resistance, microelectrode diagnostics | [21] [22] [23] |